2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused at the 3,2-d position, distinguishing it from more common pyrrolo[2,3-d]pyrimidine derivatives. Key structural elements include:
- 3-Benzyl and 6-phenyl substituents: These aromatic groups likely enhance hydrophobic interactions in biological targets.
- N-(4-Chlorophenyl)methyl acetamide side chain: The chlorinated aryl group may improve bioavailability or target specificity.
Structural elucidation of such compounds typically employs UV, NMR (¹H and ¹³C), and X-ray crystallography, with refinement tools like SHELX ensuring accuracy in stereochemical assignments .
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2S/c29-22-13-11-19(12-14-22)16-30-25(34)18-36-28-32-24-15-23(21-9-5-2-6-10-21)31-26(24)27(35)33(28)17-20-7-3-1-4-8-20/h1-15,31H,16-18H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMNFGOVERJEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, critical for modulating electronic properties and bioavailability.
| Conditions | Product | Yield | Characterization Methods |
|---|---|---|---|
| MnO₂ in chloroform, 12–24 h | Sulfoxide derivative | 60–75% | NMR, MS |
| H₂O₂ in acetic acid, 50°C | Sulfone derivative | 45–55% | HPLC, IR |
Oxidation selectivity depends on stoichiometry and reaction time. Over-oxidation to sulfones requires stronger oxidizing agents like hydrogen peroxide .
Hydrolysis of Acetamide Moiety
The N-[(4-chlorophenyl)methyl]acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates.
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 6 h | 2-mercapto-pyrrolo-pyrimidine carboxylic acid | Prodrug activation |
| NaOH (1M), ethanol, 80°C, 4 h | Sodium carboxylate salt | Solubility enhancement |
Hydrolysis kinetics are influenced by steric hindrance from the 4-chlorobenzyl group, requiring prolonged heating.
Nucleophilic Substitution at Pyrimidine Core
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at position 2 (sulfanyl group) or position 6 (phenyl substituent).
| Reagent | Position Modified | Product Profile |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | C2 (S-alkylation) | Enhanced lipophilicity |
| Amines (e.g., NH₃) | C6 (aryl displacement) | Amino-pyrrolo-pyrimidine analogs |
Reactions require polar aprotic solvents (e.g., DMF) and catalytic bases like K₂CO₃ .
Cyclization and Ring Functionalization
The pyrrolo-pyrimidine core participates in cycloaddition or annulation reactions to form polycyclic systems.
These reactions expand the compound’s scaffold for structure-activity relationship (SAR) studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl group introductions at specific positions.
| Reaction Type | Conditions | Functionalization Site |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, toluene, 110°C | C7-phenyl group |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | N-alkylation |
Cross-coupling efficiency depends on substituent electronic effects and catalyst selection .
Reductive Modifications
The 4-oxo group undergoes reduction to form 4-hydroxy or 4-amino derivatives.
| Reducing Agent | Product | Selectivity |
|---|---|---|
| NaBH₄, MeOH | 4-hydroxy derivative | Moderate |
| LiAlH₄, THF | 4-amino derivative | High |
Reductive pathways are sterically challenged by the benzyl and phenyl groups, necessitating strong reducing agents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of key kinases involved in cancer progression, such as cyclin-dependent kinases (CDK) and receptor tyrosine kinases (RTK).
Case Study: Multikinase Inhibition
A notable study demonstrated that similar compounds induced apoptosis in various tumor cell lines at concentrations ranging from 30–100 nM. The structure–activity relationship (SAR) analysis revealed that specific functional groups are critical for their anticancer efficacy. For instance:
- Inhibition of CDK4 and CDK6 : Compounds with similar structures showed effective inhibition of these kinases, leading to reduced cell proliferation in cancer models .
Antiviral Properties
The compound's potential as an antiviral agent has also been explored. Research indicates that pyrimidine derivatives can interfere with viral replication mechanisms.
Case Study: HIV Inhibition
In a study focused on HIV, certain pyrimidine derivatives were shown to inhibit the viral reverse transcriptase enzyme, crucial for viral replication. This suggests that the compound may serve as a lead structure for developing new antiviral therapies targeting HIV and potentially other viruses .
Neuroprotective Effects
Emerging research suggests that compounds similar to 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide may possess neuroprotective properties.
Case Study: Neuroprotection in Models of Neurodegeneration
In preclinical models of neurodegenerative diseases such as Alzheimer's disease, related compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. These effects were attributed to their ability to modulate signaling pathways associated with neuroinflammation .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties, which could have implications in treating chronic inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
Research has shown that pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Core Scaffold Variations
The pyrrolo[3,2-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds in –4) in ring fusion position, altering electronic distribution and steric accessibility. For example:
- Pyrrolo[3,2-d]pyrimidines : The 3,2-d configuration may influence solubility or metabolic stability due to altered hydrogen-bonding capacity.
Substituent Effects
Biological Activity
The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolo[3,2-d]pyrimidine core.
- A benzyl group.
- A sulfanyl moiety.
- An N-(4-chlorophenyl)methyl acetamide group.
The molecular formula is with a molecular weight of approximately 445.97 g/mol.
Anticancer Properties
Recent studies have identified the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that the compound possesses a broad spectrum of antibacterial activity .
Enzyme Inhibition
Inhibition studies revealed that the compound acts as an inhibitor of key enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) enzymes
This inhibition suggests potential anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits specific enzymes that play critical roles in cancer progression and inflammation.
- Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: The presence of phenolic structures contributes to its ability to scavenge free radicals, reducing oxidative stress .
Case Studies and Research Findings
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15 | Apoptosis induction via caspase activation |
| Study 2 | MCF7 | 12 | Modulation of Bcl-2 family proteins |
| Study 3 | S. aureus | 32 | Antibacterial activity via cell wall disruption |
| Study 4 | E. coli | 28 | Inhibition of bacterial growth |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
